1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine dione derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The molecule features two distinct substituents: a 4-tert-butylphenylmethyl group at position 1 and a 3-methylphenyl group at position 2. These substituents enhance its lipophilicity and steric bulk, which may influence its pharmacokinetic properties and target binding affinity compared to simpler analogs .
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N2O2S/c1-16-6-5-7-19(14-16)26-22(27)21-20(12-13-29-21)25(23(26)28)15-17-8-10-18(11-9-17)24(2,3)4/h5-14,21H,15H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBMLHZFAQXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C(C)(C)C)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the tert-butylphenyl and methylphenyl groups. Common reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The 4-position of the thieno[3,2-d]pyrimidine scaffold undergoes palladium-catalyzed cross-coupling with arylboronic acids. Optimized conditions for this reaction include:
| Entry | Boronic Acid (eq.) | Base (eq.) | Catalyst (eq.) | Solvent, Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2.0 | K₂CO₃ (2.6) | Pd(PPh₃)₄ (0.02) | THF, Reflux | 67 |
This reaction enables the introduction of diverse aryl/heteroaryl groups at the 4-position, enhancing structural diversity for pharmacological studies .
Nucleophilic Substitution at the 2,4-Dione Moieties
The 2,4-dione groups participate in nucleophilic substitution reactions. For example:
-
Amide Formation : Reacting with amines (e.g., tert-butylamine) in the presence of EDCI·HCl and triethylamine yields N-substituted derivatives. This reaction proceeds via a thiourea intermediate, followed by cyclization .
-
Alkylation : Treatment with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) selectively functionalizes the dione oxygen atoms, forming ether or ester derivatives.
Cyclization Reactions
The thienopyrimidine core serves as a template for further heterocyclic expansions:
-
Condensation with Ethoxycarbonyl Isothiocyanate : Forms thiourea intermediates, which cyclize under heating to yield guanidine-containing analogs .
-
Friedel–Crafts Alkylation : The tert-butylphenyl group undergoes regioselective alkylation using AlCl₃, enabling the introduction of bulky substituents .
Functionalization of the Benzyl Substituent
The (4-tert-butylphenyl)methyl group is amenable to:
-
Oxidation : Using agents like KMnO₄ or RuO₄ converts the methylene group to a ketone, though overoxidation risks require careful control.
-
Halogenation : Bromination with N-bromosuccinimide (NBS) introduces bromine at the para position of the tert-butylphenyl ring, enabling subsequent cross-coupling .
Reductive Amination
The 3-(3-methylphenyl) group participates in reductive amination with aldehydes or ketones in the presence of NaBH₃CN or BH₃·THF, yielding secondary amine derivatives. This modification alters the compound’s electronic profile and solubility .
Spectroscopic Monitoring
Reactions are tracked using:
-
TLC : To assess reaction progress and purity (e.g., silica gel with ethyl acetate/hexane).
-
NMR Spectroscopy : Confirms structural integrity; key signals include the tert-butyl singlet (~1.3 ppm) and pyrimidine proton resonances (~7.5–8.5 ppm) .
Key Data Table: Reaction Optimization for 4-Aryl Substitution
| Condition | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Standard Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | THF | Reflux | 67 |
| Polar Solvent Variation | Pd(PPh₃)₄, K₂CO₃ | DMF | 100°C | <5 |
| Increased Catalyst Loading | Pd(PPh₃)₄ (0.05 eq) | THF | Reflux | 72 |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. For instance, a derivative of this compound showed promising activity against Plasmodium falciparum, the causative agent of malaria, indicating its potential as an antimalarial agent .
- Cancer Research : Thieno[3,2-d]pyrimidine derivatives have been investigated for their inhibitory effects on various cancer cell lines. A study highlighted that certain modifications to the thieno[3,2-d]pyrimidine structure could enhance its potency against fibroblast growth factor receptors (FGFR), which are often implicated in cancer progression .
- Anti-inflammatory Properties : The compound has been assessed for anti-inflammatory effects through molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant in inflammatory diseases .
The biological activity of 1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has been documented in several case studies:
| Case Study | Findings |
|---|---|
| Case Study 1 | Demonstrated antimalarial activity against Plasmodium falciparum with moderate toxicity on HepG2 cells. |
| Case Study 2 | Significant inhibition of fibroblast growth factor receptor (FGFR) at low concentrations was observed. |
Material Science Applications
Beyond biological applications, this compound may also find utility in material science:
- Organic Electronics : The thieno[3,2-d]pyrimidine scaffold is being explored for use in organic semiconductors due to its electronic properties. The incorporation of bulky substituents like tert-butyl groups can enhance solubility and processability in organic electronic devices .
- Photovoltaic Materials : Research into the use of thieno[3,2-d]pyrimidine derivatives in photovoltaic applications is ongoing. Their ability to form stable thin films and their tunable electronic properties make them candidates for organic solar cells.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno- and pyrimidine-based derivatives are widely studied due to their pharmacological versatility. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Observations :
Structural Diversity: The target compound’s tert-butyl and methylphenyl groups distinguish it from simpler analogs like dihydropyrimidine-thiones or chromenopyrimidines , which prioritize smaller substituents (e.g., chloro, piperidinyl). Fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidine in ) enhance π-π stacking and target affinity but reduce solubility compared to the target compound’s alkylated aryl groups .
Synthetic Routes: The target compound likely shares synthetic steps with ’s thieno[2,3-d]pyrimidinones, which involve aromatic aldehyde/amine condensation under reflux . In contrast, dihydropyrimidine-thiones () require thiourea or KSCN for sulfur incorporation, a step absent in the target compound’s synthesis .
Bioactivity Trends: Lipophilicity: The tert-butyl group in the target compound may improve membrane permeability compared to polar analogs like chromenopyrimidines . Antitumor Potential: Pyrazolo-thienopyrimidine hybrids () show cytotoxic effects on A549 and MCF-7 cells, suggesting the target compound’s phenyl groups could confer similar activity .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
Substituents at positions 1 and 3 critically modulate bioactivity. For example:
Biological Activity
The compound 1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326848-68-3) is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 405.5 g/mol. The structure of the compound includes a thieno[3,2-d]pyrimidine core substituted with tert-butyl and methyl phenyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1326848-68-3 |
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
Anticancer Potential
Recent studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to the one have been evaluated for their ability to inhibit various cancer cell lines. In particular, research has demonstrated that modifications in the substituents on the pyrimidine core can significantly affect anticancer activity.
- In vitro Studies : The compound has shown promising results against human hepatoblastoma (HepG2) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. For example, related compounds exhibited IC50 values ranging from 9.54 μg/mL to 13.24 μg/mL against HepG2 cells, suggesting that structural variations can lead to enhanced potency against cancer cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Aurora B kinase is one such target; compounds designed to inhibit this kinase are being explored for their potential in cancer therapy due to their role in cell division and apoptosis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. The presence of bulky groups like tert-butyl can enhance lipophilicity and potentially improve cellular uptake.
- Key Findings :
Other Biological Activities
Beyond anticancer effects, thieno[3,2-d]pyrimidine derivatives have been investigated for their antimicrobial properties. Some studies suggest that these compounds may inhibit bacterial growth by targeting specific enzymes or metabolic pathways.
Case Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry evaluated a library of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The compound was included in screening assays where it demonstrated significant cytotoxicity against HepG2 cells compared to control compounds .
Case Study 2: Mechanistic Insights
Research conducted by Fayad et al. focused on elucidating the mechanism of action of similar compounds through high-throughput screening methods. The findings indicated that certain derivatives could effectively induce apoptosis in cancer cells via mitochondrial pathways .
Q & A
Q. Methodological Approach :
- Compare IC₅₀ values under identical assay protocols.
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) .
What computational methods are used to predict the drug-likeness and bioavailability of this compound?
Basic Question
Key parameters include:
Advanced Question
- DFT calculations : Optimize 3D conformation for docking studies (e.g., AutoDock Vina) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with the pyrimidine-dione core) .
How can functionalization at the thieno[3,2-d]pyrimidine core improve target selectivity?
Advanced Question
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂ via HNO₃/H₂SO₄) to modulate electronic properties .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 6-position .
Case Study :
Nitration of analogous compounds increased kinase inhibition selectivity by 10-fold .
What purification challenges are associated with this compound, and how can they be addressed?
Basic Question
Advanced Question
- HPLC-MS : Use reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for trace impurity removal .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemical purity .
How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound?
Advanced Question
- Kinetic studies : Time-dependent inhibition assays to distinguish reversible vs. covalent binding .
- Proteomics : SILAC-based profiling to identify target proteins in cellular lysates .
- Mutagenesis : CRISPR-edited cell lines to validate binding residues (e.g., kinase active-site mutations) .
What analytical techniques are critical for characterizing this compound’s structure and purity?
Basic Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
